({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene
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Overview
Description
({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chloromethyl group and a dimethylpentyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene typically involves multiple steps. One common method starts with the chloromethylation of benzene, followed by the introduction of the 4,4-dimethylpentyl group through etherification. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol or benzoic acid derivatives, while substitution reactions can produce a wide range of functionalized benzene compounds.
Scientific Research Applications
({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene exerts its effects involves interactions with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to modifications in protein function or cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the dimethylpentyl ether group.
Chloromethylbenzene: A simpler compound with only the chloromethyl group attached to the benzene ring.
4,4-Dimethylpentylbenzene: Contains the dimethylpentyl group but lacks the chloromethyl functionality.
Uniqueness
({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene is unique due to the combination of its chloromethyl and dimethylpentyl ether groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Properties
Molecular Formula |
C15H23ClO |
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Molecular Weight |
254.79 g/mol |
IUPAC Name |
[3-(chloromethyl)-4,4-dimethylpentoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-15(2,3)14(11-16)9-10-17-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
InChI Key |
FKRQYRMFTSJBEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCOCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
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